molecular formula C30H32ClN3O12 B11837221 (2S,3S,4S,5R,6R)-methyl 6-((1R,2S,3R,4R,5R)-3-acetoxy-4-azido-6,8-dioxabicyclo[3,2,1]octan-2-yloxy)-4,5-bis(benzyloxy)-3-(chlorocarbonyloxy)tetrahydro-2H-pyran-2-carboxylate

(2S,3S,4S,5R,6R)-methyl 6-((1R,2S,3R,4R,5R)-3-acetoxy-4-azido-6,8-dioxabicyclo[3,2,1]octan-2-yloxy)-4,5-bis(benzyloxy)-3-(chlorocarbonyloxy)tetrahydro-2H-pyran-2-carboxylate

Cat. No.: B11837221
M. Wt: 662.0 g/mol
InChI Key: ROIMHBNYMYSQEW-BHXSFULWSA-N
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Description

The compound “(2S,3S,4S,5R,6R)-methyl 6-((1R,2S,3R,4R,5R)-3-acetoxy-4-azido-6,8-dioxabicyclo[3,2,1]octan-2-yloxy)-4,5-bis(benzyloxy)-3-(chlorocarbonyloxy)tetrahydro-2H-pyran-2-carboxylate” is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The starting materials are typically simple organic molecules that undergo a series of reactions such as esterification, azidation, and cyclization to form the final product. Each step must be carefully controlled to ensure the desired stereochemistry and purity of the compound.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would require optimization of reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis could be employed to achieve efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Reduction: The addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: The replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid, while reduction could produce an alcohol. Substitution reactions could result in the formation of various derivatives with different functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other azido-containing molecules and bicyclic structures. Examples might include:

  • (2S,3S,4S,5R,6R)-methyl 6-((1R,2S,3R,4R,5R)-3-acetoxy-4-azido-6,8-dioxabicyclo[3,2,1]octan-2-yloxy)-4,5-bis(benzyloxy)-3-(hydroxy)tetrahydro-2H-pyran-2-carboxylate
  • (2S,3S,4S,5R,6R)-methyl 6-((1R,2S,3R,4R,5R)-3-acetoxy-4-azido-6,8-dioxabicyclo[3,2,1]octan-2-yloxy)-4,5-bis(benzyloxy)-3-(methoxy)tetrahydro-2H-pyran-2-carboxylate

Uniqueness

The uniqueness of the compound lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C30H32ClN3O12

Molecular Weight

662.0 g/mol

IUPAC Name

methyl (2S,3S,4S,5R,6R)-6-[[(1R,2S,3R,4R,5R)-3-acetyloxy-4-azido-6,8-dioxabicyclo[3.2.1]octan-2-yl]oxy]-3-carbonochloridoyloxy-4,5-bis(phenylmethoxy)oxane-2-carboxylate

InChI

InChI=1S/C30H32ClN3O12/c1-16(35)42-22-20(33-34-32)28-41-15-19(43-28)21(22)44-29-26(40-14-18-11-7-4-8-12-18)23(39-13-17-9-5-3-6-10-17)24(46-30(31)37)25(45-29)27(36)38-2/h3-12,19-26,28-29H,13-15H2,1-2H3/t19-,20-,21-,22-,23+,24+,25+,26-,28-,29-/m1/s1

InChI Key

ROIMHBNYMYSQEW-BHXSFULWSA-N

Isomeric SMILES

CC(=O)O[C@@H]1[C@H]([C@@H]2OC[C@H]([C@H]1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)OC)OC(=O)Cl)OCC4=CC=CC=C4)OCC5=CC=CC=C5)O2)N=[N+]=[N-]

Canonical SMILES

CC(=O)OC1C(C2OCC(C1OC3C(C(C(C(O3)C(=O)OC)OC(=O)Cl)OCC4=CC=CC=C4)OCC5=CC=CC=C5)O2)N=[N+]=[N-]

Origin of Product

United States

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